molecular formula C19H25N3O4S B6576098 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one CAS No. 486398-18-9

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one

Cat. No.: B6576098
CAS No.: 486398-18-9
M. Wt: 391.5 g/mol
InChI Key: VXECDCOCNIYCFF-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a sulfanyl-linked acetylpiperidine moiety. While explicit data on its synthesis or bioactivity is absent in the provided evidence, its structural motifs align with pharmacologically active oxadiazole derivatives, which are often explored for enzyme inhibition (e.g., α-glucosidase, LOX) and antimicrobial properties .

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-4-14-7-5-6-10-22(14)17(23)12-27-19-21-20-18(26-19)13-8-9-15(24-2)16(11-13)25-3/h8-9,11,14H,4-7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXECDCOCNIYCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest analogues share the 1,3,4-oxadiazole scaffold but differ in substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound ~434.5* 3,4-Dimethoxyphenyl, 2-ethylpiperidine High polarity (methoxy groups), moderate lipophilicity (ethylpiperidine)
2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethan-1-one 390.84 4-Chlorophenyl, 3,4-dimethoxyphenyl Electron-withdrawing Cl enhances stability; lower molecular weight
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone 378.49 Diphenyloxazole, piperidine Higher aromaticity; reduced solubility due to non-polar substituents
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 428.5 Indole-methyl, chlorophenyl Enhanced bioactivity (LOX inhibition, α-glucosidase inhibition)
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ~362.4* Furan, 4-methylpiperidine Lower steric hindrance; potential for improved metabolic stability

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The 2-ethylpiperidine group in the target compound likely increases logP compared to 4-methylpiperidine derivatives (e.g., ), favoring blood-brain barrier penetration.
  • Solubility : Methoxy groups enhance water solubility relative to chlorophenyl or diphenyl analogues .

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